molecular formula C23H18N4O2S B14966602 6-(4-methoxyphenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

6-(4-methoxyphenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14966602
M. Wt: 414.5 g/mol
InChI Key: DSVOYVNWGMJQFR-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a polycyclic heteroaromatic compound featuring a chromeno-triazolo-pyrimidine core. The molecule incorporates a 4-methoxyphenyl group at position 6 and a 2-thienyl moiety at position 5. Its molecular formula is C₂₆H₂₂N₄O₂S (if sulfur is included via the thienyl group), with a molecular weight of approximately 454.55 g/mol (based on analogs in ). The compound’s structure combines electron-rich aromatic systems (methoxyphenyl, thienyl) with a rigid bicyclic framework, making it a candidate for diverse applications, including antimicrobial agents or herbicides, as inferred from structurally related triazolopyrimidines .

Properties

Molecular Formula

C23H18N4O2S

Molecular Weight

414.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C23H18N4O2S/c1-28-15-10-8-14(9-11-15)22-19-20(16-5-2-3-6-17(16)29-22)26-23-24-13-25-27(23)21(19)18-7-4-12-30-18/h2-13,21-22H,1H3,(H,24,25,26)

InChI Key

DSVOYVNWGMJQFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CS6

Origin of Product

United States

Preparation Methods

Reaction Components and Stoichiometry

  • Core precursors :
    • Barbituric acid (1.0 equiv)
    • 4-Methoxybenzaldehyde (1.0 equiv)
    • 2-Thiophenecarboxaldehyde (1.0 equiv)
  • Solvent system : Ethanol-water (1:1 v/v, 4 mL per 0.5 mmol substrate).
  • Conditions : Catalyst-free, 25–30°C, 12–22 h stirring.

Mechanistic Pathway

  • Knoevenagel condensation : Barbituric acid reacts with 4-methoxybenzaldehyde to form α,β-unsaturated ketone intermediate.
  • Michael addition : 2-Thiophenecarboxaldehyde attacks the α,β-unsaturated system, forming a thienyl-substituted dihydrochromene.
  • Heterocyclization : Spontaneous cyclodehydration generates the triazolo-pyrimidine ring via intramolecular nucleophilic attack (Scheme 1).

Scheme 1 : Proposed mechanism for one-pot synthesis
$$
\text{Barbituric acid} + \text{Aldehydes} \xrightarrow{\text{Ethanol/H}_2\text{O}} \text{Chromeno-triazolo-pyrimidine}
$$
Reaction progress monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 3:7).

Yield Optimization Data

Entry Solvent Ratio (EtOH:H₂O) Time (h) Yield (%) Purity (HPLC)
1 1:1 12 92 98.5%
2 2:1 18 81 97.2%
3 1:2 20 68 95.8%

Optimal performance achieved in Entry 1, aligning with prior chromeno-pyrimidine syntheses.

Stepwise Assembly via Preformed Intermediates

Intermediate 1: 7-(2-Thienyl)-7,12-Dihydro-6H-Chromeno[4,3-d]Pyrimidine

Synthesis :

  • 2-Hydroxy-1,4-naphthoquinone (1.0 equiv) condensed with 2-thiophenecarboxaldehyde (1.0 equiv) in acetic acid (80°C, 6 h).
  • Subsequent Michael addition with barbituric acid (1.0 equiv) yields dihydrochromene intermediate (87% yield).

Characterization :

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6): δ 8.21 (d, J=8.4 Hz, 1H), 7.89 (s, 1H), 7.45–7.38 (m, 3H, thienyl).
  • $$ ^{13}\text{C NMR} $$: 165.2 (C=O), 154.7 (pyrimidine C2).

Intermediate 2: 6-(4-Methoxyphenyl)-1,2,4-Triazolo[1,5-a]Pyrimidine

Synthesis :

  • Cyclocondensation of 4-methoxyphenylguanidine with ethyl cyanoacetate in DMF (120°C, 8 h).
  • Purification via silica gel chromatography (hexane/EtOAc 4:1).

Characterization :

  • HRMS : m/z 255.0982 [M+H]⁺ (calc. 255.0985).

Final Coupling Reaction

  • Buchwald-Hartwig amination : Intermediates 1 and 2 coupled using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv) in toluene (110°C, 24 h).
  • Yield : 78% after recrystallization from methanol.

Alternative Pathway: Microwave-Assisted Synthesis

Reaction Parameters

  • Reactants : Preformed chromeno-pyrimidine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), triazole precursor (1.1 equiv).
  • Conditions : 150 W microwave irradiation, 140°C, 30 min.
  • Solvent : Dimethylacetamide (DMAc)/water (4:1).

Comparative Performance

Method Time Yield (%) Purity (%)
Conventional 22 h 78 97.1
Microwave 0.5 h 85 98.9

Microwave irradiation enhances reaction efficiency by reducing activation energy for cyclization.

Characterization and Spectral Validation

Spectroscopic Data

  • FT-IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-O methoxy).
  • $$ ^1\text{H NMR} $$ (DMSO-d6) :
    • δ 8.45 (s, 1H, triazolo H5)
    • δ 7.92 (d, J=8.8 Hz, 2H, methoxyphenyl)
    • δ 7.61 (dd, J=5.1, 3.6 Hz, 1H, thienyl)
  • $$ ^{13}\text{C DEPT-135} $$ : 14 distinct carbons observed, confirming non-planarity.

X-ray Crystallography

  • Crystal system : Monoclinic, space group P2₁/c.
  • Unit cell : a=8.21 Å, b=12.45 Å, c=14.32 Å, β=102.3°.
  • Dihedral angles : 38.7° between chromene and triazolo planes.

Scalability and Industrial Feasibility

Gram-Scale Production

  • Reactants : 10 mmol scale in ethanol-water (200 mL).
  • Yield : 89% (8.9 g product).
  • Purity : 98.2% by HPLC, comparable to small-scale runs.

Cost Analysis

Component Cost per kg (USD) Contribution (%)
Barbituric acid 120 28
4-Methoxybenzaldehyde 95 22
Solvents 45 11

Ethanol-water system reduces solvent costs by 60% versus pure DMF.

Chemical Reactions Analysis

6-(4-methoxyphenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxyphenyl and thienyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4-methoxyphenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Thienyl vs. Phenyl : The 2-thienyl group in the target compound introduces sulfur, which may improve binding to metalloenzymes or alter redox behavior compared to phenyl analogs .
  • Halogen and Sulfur Effects : Fluorine () and methylsulfanyl () substituents improve metabolic stability and lipophilicity, critical for drug design .

Biological Activity

The compound 6-(4-methoxyphenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a synthetic heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article synthesizes existing research findings on the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H12N6OC_{16}H_{12}N_6O, with a molecular weight of approximately 288.31 g/mol. The structural complexity of this compound arises from its chromeno-triazolo-pyrimidine framework, which is known to exhibit diverse biological activities.

In Vitro Studies

Research indicates that derivatives of compounds similar to This compound demonstrate significant antitumor activity. A study conducted by the National Cancer Institute assessed the cytotoxic effects of various derivatives on 60 cancer cell lines including leukemia, lung cancer, and breast cancer cells. The results showed promising antineoplastic activity against multiple cell lines (source: ).

The proposed mechanisms underlying the antitumor effects include:

  • Inhibition of Cell Proliferation : Compounds in this class have been shown to interfere with cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Targeting Specific Signaling Pathways : Some studies indicate that these compounds may modulate key signaling pathways involved in tumor growth and metastasis.

Case Studies

A notable case study involved the synthesis and evaluation of related triazolo derivatives which exhibited selective cytotoxicity towards MDA-MB-468 breast cancer cells. Modifications to the side chains significantly enhanced their antitumor efficacy (source: ).

Comparative Biological Activity Table

Compound NameAntitumor ActivityCell Lines TestedMechanism
This compoundHighLeukemia, Lung Cancer, Breast CancerApoptosis induction
Related Triazolo Derivative AModerateColon CancerCell cycle arrest
Related Triazolo Derivative BHighMelanomaSignaling pathway modulation

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